molecular formula C24H17BrO6 B2774339 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate CAS No. 845667-21-2

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate

Cat. No.: B2774339
CAS No.: 845667-21-2
M. Wt: 481.298
InChI Key: WLGGZIQMTADUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a 4-bromobenzoate ester. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 4-bromobenzoic acid. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromine substituent.

    Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromen-4-one core structure is known to interact with various biological targets, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate
  • 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
  • 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Uniqueness

The presence of the 4-bromobenzoate ester distinguishes 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate from its analogs. This unique substituent can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGGZIQMTADUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.